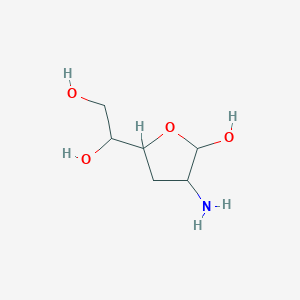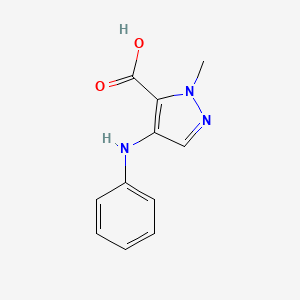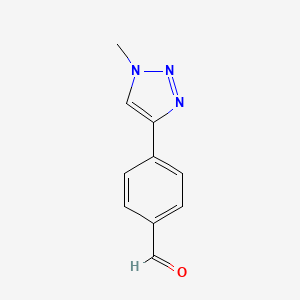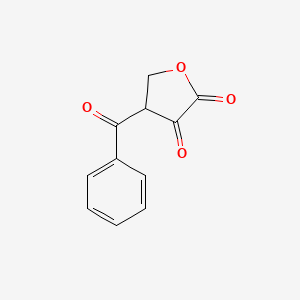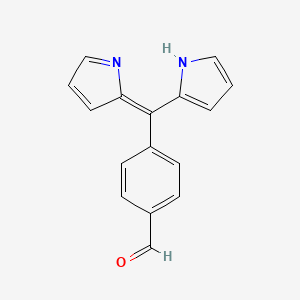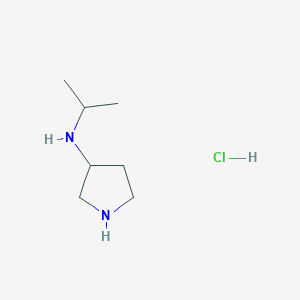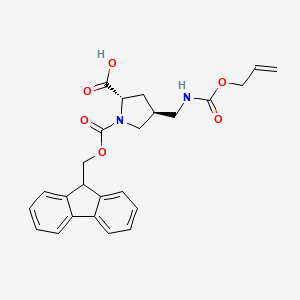
1,3-Bis((R)-4-benzyl-4,5-dihydrooxazol-2-yl)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is a chiral compound featuring two oxazoline rings attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane typically involves the following steps:
Formation of Oxazoline Rings: The oxazoline rings are synthesized from amino alcohols and carboxylic acids through cyclization reactions. For example, ®-phenylglycinol can be reacted with benzyl chloroformate to form the oxazoline ring.
Linking the Oxazoline Rings: The two oxazoline rings are then linked via a propane backbone. This can be achieved through a nucleophilic substitution reaction where a propane dihalide (e.g., 1,3-dibromopropane) reacts with the oxazoline intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazoline rings or the benzyl groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzyl alcohols or benzaldehydes, while reduction could produce alkylated oxazolines.
Scientific Research Applications
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound can be used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, inducing chirality and facilitating enantioselective transformations. The molecular targets include transition metals such as palladium, platinum, and rhodium, which are commonly used in catalytic cycles.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)ethane: Similar structure but with an ethane backbone instead of propane.
1,3-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)propane: The enantiomer of the compound .
1,3-Bis(diphenylphosphino)propane: A related compound used as a ligand in different catalytic processes.
Uniqueness
1,3-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)propane is unique due to its specific chiral configuration and the presence of oxazoline rings, which provide distinct steric and electronic properties. These features make it particularly effective in asymmetric catalysis, offering high enantioselectivity and efficiency in various chemical reactions.
Properties
Molecular Formula |
C23H26N2O2 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(4R)-4-benzyl-2-[3-[(4R)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]propyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O2/c1-3-8-18(9-4-1)14-20-16-26-22(24-20)12-7-13-23-25-21(17-27-23)15-19-10-5-2-6-11-19/h1-6,8-11,20-21H,7,12-17H2/t20-,21-/m1/s1 |
InChI Key |
VMKQYKPZCKRCRS-NHCUHLMSSA-N |
Isomeric SMILES |
C1[C@H](N=C(O1)CCCC2=N[C@@H](CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1C(N=C(O1)CCCC2=NC(CO2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


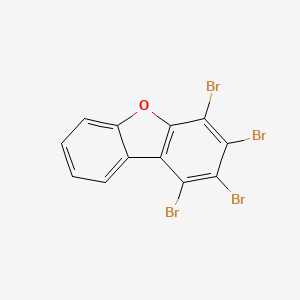
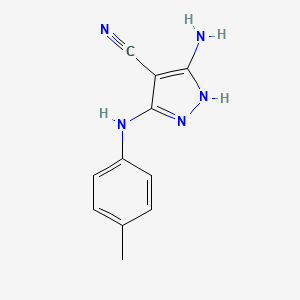
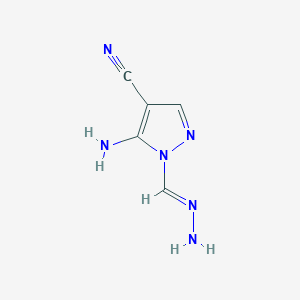
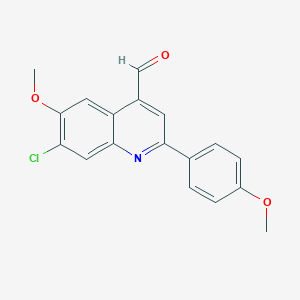
![4-(Difluoromethyl)benzo[d]oxazole-2-sulfonamide](/img/structure/B12892343.png)
